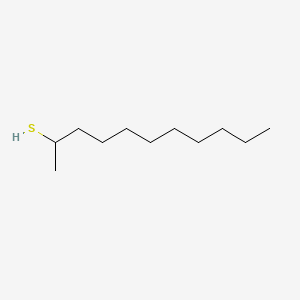

Undecane-2-thiol

Description

Contextualizing Undecane-2-thiol within Long-Chain Thiol Chemistry

Long-chain thiols are fundamental building blocks in materials science, primarily known for their ability to form highly ordered self-assembled monolayers (SAMs) on the surfaces of noble metals like gold, silver, and platinum. researchgate.net This process involves the strong affinity of the sulfur headgroup for the metal surface, leading to a spontaneous organization of the alkyl chains. The length and structure of these chains dictate the thickness, density, and surface properties of the resulting monolayer. sigmaaldrich.com

Within this context, this compound serves as a model for secondary long-chain thiols. Unlike primary thiols where the sulfur atom is at the terminal position (position 1), the placement of the thiol group on the second carbon of the undecane (B72203) backbone introduces a methyl group adjacent to the sulfur head. This structural feature influences the packing density and orientation of the molecules within the SAM. This alteration of the surface structure can affect properties such as wettability, corrosion resistance, and the ability to immobilize biological molecules, making compounds like this compound valuable for creating finely-tuned interfacial architectures. sigmaaldrich.comresearchgate.net

Structural Isomerism and its Implications for Reactivity Profiles

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. youtube.com In the case of undecanethiol, undecane-1-thiol and this compound are structural isomers, differing only in the position of the thiol functional group along the eleven-carbon chain. nist.govsigmaaldrich.com This seemingly minor difference has profound implications for their chemical reactivity and physical properties.

The primary thiol in undecane-1-thiol is less sterically hindered than the secondary thiol in this compound. This difference in steric hindrance directly affects the kinetics of their chemical reactions. acs.org For instance, in radical-mediated thiol-ene reactions, the polymerization rate is observed to decrease significantly as the thiol substitution changes from primary to tertiary, suggesting that primary thiols react faster. acs.org However, in other reaction types, such as certain thiol-Michael additions, secondary thiols can exhibit faster reaction rates than primary thiols due to the increased reactivity of the corresponding thiolate anion. nsf.gov

Furthermore, the stability of resins formulated with these isomers can differ substantially; materials made with secondary thiols often exhibit a much longer shelf life and are less prone to premature gelling compared to their primary thiol counterparts. acs.orgnsf.gov The placement of the thiol group also influences the bond dissociation energy of the S-H bond, which is a critical parameter in many of their reactions. wikipedia.org

| Property | This compound | Undecane-1-thiol |

|---|---|---|

| CAS Number | 62155-02-6 nist.gov | 5332-52-5 sigmaaldrich.com |

| Molecular Formula | C₁₁H₂₄S nist.gov | C₁₁H₂₄S sigmaaldrich.com |

| Molecular Weight | 188.373 g/mol nist.gov | 188.37 g/mol sigmaaldrich.com |

| Thiol Type | Secondary | Primary |

| Boiling Point | Data not widely available | 103-104 °C at 3 mmHg sigmaaldrich.com |

| Density | Data not widely available | 0.841 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | Data not widely available | n20/D 1.459 sigmaaldrich.com |

Overview of Current Research Landscape in Organosulfur Compounds

The field of organosulfur chemistry is diverse, with applications spanning pharmaceuticals, agriculture, and materials science. smolecule.com These compounds are investigated for their potential therapeutic properties, including their roles in modulating biological pathways and their use in drug discovery. solubilityofthings.com In agriculture, certain organosulfur compounds are utilized for their roles in enhancing crop health and yield.

In materials science, the focus remains heavily on the application of thiols in nanotechnology and surface chemistry. researchgate.net Research continues to explore the synthesis of novel thiols with complex functional groups to create specialized surfaces for sensors, biocompatible materials, and catalytic systems. smolecule.comresearchgate.net While primary alkanethiols like undecane-1-thiol are workhorse molecules in the formation of SAMs, there is growing interest in how structural variations, such as those present in this compound, can be used to control monolayer structure and function with greater precision. This includes creating surfaces with controlled defects or altered packing densities, which can be advantageous for specific applications in biosensing and molecular electronics. researchgate.netacs.org

Structure

3D Structure

Properties

CAS No. |

62155-02-6 |

|---|---|

Molecular Formula |

C11H24S |

Molecular Weight |

188.38 g/mol |

IUPAC Name |

undecane-2-thiol |

InChI |

InChI=1S/C11H24S/c1-3-4-5-6-7-8-9-10-11(2)12/h11-12H,3-10H2,1-2H3 |

InChI Key |

KRMLVHZORKTOLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)S |

Origin of Product |

United States |

Synthetic Methodologies for Undecane 2 Thiol and Analogous Branched Thiols

General Strategies for Secondary Thiol Synthesis

Several fundamental approaches in organic chemistry can be adapted for the synthesis of secondary thiols. These methods involve the formation of the critical carbon-sulfur bond through various reaction mechanisms.

Radical-chain reactions offer a powerful method for the formation of C-S bonds, particularly through the addition of sulfur-containing species across double bonds. numberanalytics.com These reactions typically proceed through a three-phase mechanism: initiation, propagation, and termination. lumenlearning.comrutgers.edu

Initiation: The process begins with the generation of a reactive radical species. This can be achieved through the homolytic cleavage of a weak bond in a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, often induced by heat or UV light. numberanalytics.comlibretexts.org

Propagation: A reactive radical, once formed, reacts with a stable molecule to generate the product and another radical, which continues the chain. lumenlearning.com For thiol synthesis, a common propagation sequence involves the anti-Markovnikov addition of a thiyl radical (RS•), generated from a thiol like thioacetic acid, to an alkene (e.g., 1-undecene). researchgate.net The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating the thiyl radical to continue the cycle. libretexts.org

Termination: The chain reaction ceases when two radical species combine, removing the reactive intermediates from the cycle. lumenlearning.com

The "thiol-ene" click reaction is a prominent example of a radical-mediated process, valued for its efficiency and mild conditions. semanticscholar.orgacs.orgjiangnan.edu.cn Photoinitiated hydrothiolation of alkenes is another effective radical-based method for creating thiols. researchgate.net

One of the most conventional methods for synthesizing thiols involves the nucleophilic substitution of an alkyl halide with a sulfur-containing nucleophile. jmaterenvironsci.comencyclopedia.pub For undecane-2-thiol, this would typically start from a secondary halide like 2-bromoundecane (B3052214). The reaction generally follows an S_N2 mechanism, which is sensitive to steric hindrance around the reaction center. beilstein-journals.org

Several sulfur nucleophiles can be employed:

Thioacetate (B1230152): Potassium thioacetate is frequently used to displace a halide or other leaving group (like a tosylate), forming a thioester intermediate. encyclopedia.pubrsc.orgias.ac.in This intermediate is then hydrolyzed under basic or acidic conditions to yield the desired thiol. ias.ac.in

Thiourea (B124793): Alkyl halides react with thiourea to form an isothiouronium salt. ias.ac.insigmaaldrich.com Subsequent hydrolysis of this salt liberates the thiol. ias.ac.in

Thiosulfate (B1220275) (Bunte Salts): Alkylation of sodium thiosulfate with an alkyl halide produces an S-alkyl thiosulfate, commonly known as a Bunte salt. acs.org These salts are stable, odorless, and can be hydrolyzed to generate the corresponding thiol. This method provides a convenient alternative to using volatile and malodorous thiol reagents directly. acs.org

| Nucleophile | Intermediate | Key Advantages | Typical Subsequent Step | Reference |

|---|---|---|---|---|

| Thioacetate (CH₃COS⁻) | Thioester | Good yields, common reagent | Alkaline or acidic hydrolysis | ias.ac.in |

| Thiourea ((NH₂)₂CS) | Isothiouronium Salt | Forms stable, crystalline intermediates | Alkaline hydrolysis | ias.ac.insigmaaldrich.com |

| Sodium Thiosulfate (Na₂S₂O₃) | Bunte Salt (RSSO₃Na) | Uses odorless, stable starting materials | Acidic hydrolysis | acs.org |

| Sodium Hydrosulfide (NaSH) | Thiolate (RS⁻) | Direct formation of thiolate | Acidic workup | encyclopedia.pub |

Organometallic reagents, particularly Grignard reagents, provide another route to thiols. libretexts.org The synthesis involves the reaction of a Grignard reagent with elemental sulfur. stackexchange.comechemi.com

The process for synthesizing this compound via this method would be:

Formation of Grignard Reagent: 2-bromoundecane is reacted with magnesium metal in a dry ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form undecan-2-ylmagnesium bromide. libretexts.org

Reaction with Sulfur: The prepared Grignard reagent is then added to a suspension of elemental sulfur (S₈). The nucleophilic carbon of the Grignard reagent attacks the sulfur ring, forming a magnesium thiolate (RSMgBr). stackexchange.com

Hydrolysis: The resulting thiolate is hydrolyzed in an acidic workup to produce the final product, this compound. echemi.com

A potential complication of this method is the formation of disulfide (R-S-S-R) or polysulfide byproducts if the thiolate intermediate reacts further with sulfur. stackexchange.com Using an excess of the Grignard reagent can help to minimize these side reactions. stackexchange.com

Stereoselective Synthesis of Branched Alkyl Thiols

Since this compound contains a chiral center at the C2 position, its synthesis can result in a racemic mixture of enantiomers. Achieving stereoselectivity to produce a single enantiomer is a significant challenge in synthetic chemistry. beilstein-journals.org

Several advanced strategies have been developed for the asymmetric synthesis of chiral thiols:

Nucleophilic Substitution on Chiral Substrates: A common approach involves S_N2 displacement on a chiral electrophile. For instance, a chiral secondary alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced with a sulfur nucleophile like potassium thioacetate. beilstein-journals.orgrsc.org This reaction typically proceeds with an inversion of stereochemistry. beilstein-journals.org

Kinetic Resolution: Phase-transfer-catalyzed asymmetric alkylation can be used for the stereoselective synthesis of β-branched amino acids, a principle that can be extended to other chiral compounds. organic-chemistry.org This method involves the reaction of a prochiral nucleophile with a racemic alkyl halide in the presence of a chiral phase-transfer catalyst, leading to excellent enantio- and diastereoselectivities. organic-chemistry.org

Stereoselective Radical Addition: Photoinitiated radical additions can be highly stereoselective under specific conditions. For example, the radical-mediated addition of thioacetic acid to certain unsaturated sugars (glycals) has been shown to be a fully stereoselective method for producing 1,2-cis-α-glycosyl thiols, especially when the reaction is performed at very low temperatures (-80 °C) in a frozen state. nih.gov These principles can be adapted for other chiral targets.

Catalyst-Assisted Synthetic Routes for Thiol Derivatives

Catalysts play a vital role in modern organic synthesis by improving reaction rates, yields, and selectivity under milder conditions.

| Catalyst Type | Reaction | Function | Reference |

|---|---|---|---|

| Lewis Acids (e.g., Ga(OTf)₃, Zn(L-tartrate)) | Epoxide Ring Opening with Thiols | Activates the epoxide ring for nucleophilic attack by the thiol. Chiral catalysts can induce enantioselectivity. | beilstein-journals.org |

| Palladium Complexes | Thiocarbonylation of Styrenes | Catalyzes the addition of a thiol and carbon monoxide (from a surrogate) across a double bond to form a branched thioester. | organic-chemistry.org |

| Organic Photocatalysts (e.g., Thioxanthone) | Oxidative Radical Addition | Mediates the reaction between thioic acids and alkenes using visible light to form α-keton thiol esters. | acs.org |

| Biocatalysts (e.g., Chitosan Hydrogel) | Thiazole Synthesis | A basic heterogeneous catalyst that facilitates proton abstraction from a thiol precursor, enabling subsequent cyclization. | mdpi.comacs.org |

The ring-opening of epoxides with thiols is a versatile method for producing β-hydroxy sulfides, which can be further transformed. beilstein-journals.org This reaction is often catalyzed by acids or bases, with Lewis acids like gallium(III) triflate being particularly effective. beilstein-journals.org Furthermore, palladium catalysts enable the regioselective thiocarbonylation of alkenes, providing access to valuable branched thioesters. organic-chemistry.org In the realm of radical chemistry, organic photocatalysts can drive the synthesis of thiol esters from thioic acids and alkenes using visible light as a sustainable energy source. acs.org

Integration of Green Chemistry Principles in Thiol Production

Applying the principles of green chemistry to thiol synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and using renewable resources. aiche.org

Key green approaches include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents (VOCs). Greener alternatives include water jmaterenvironsci.com, or deep eutectic solvents (DESs), which are biodegradable and can often be recycled. semanticscholar.org Radical-mediated hydrothiolation reactions have been successfully performed in DESs. semanticscholar.org

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies purification. The alkylation of thiols with alkyl halides has been achieved under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. jmaterenvironsci.com

Photocatalysis with Visible Light: Using visible light as an energy source is a sustainable alternative to UV irradiation or high temperatures. acs.org Photocatalytic methods have been developed for the synthesis of α-keton thiol esters, using an organic photocatalyst, oxygen as a green oxidant, and producing only water as a byproduct. acs.org

Use of Odorless Thiol Surrogates: A major drawback of thiol chemistry is the potent and unpleasant odor of many thiol compounds. Using stable, odorless precursors like Bunte salts acs.org or xanthates researchgate.net as thiol surrogates circumvents this issue, improving laboratory safety and convenience.

Chemical Reactivity and Mechanistic Pathways of Undecane 2 Thiol

Thiol-Ene Reactions in the Context of Undecane-2-thiol

The thiol-ene reaction involves the addition of a thiol's S-H bond across a carbon-carbon double bond (an "ene"). This process is highly efficient and is considered a prime example of "click chemistry" due to its high yields, stereoselectivity, and rapid reaction rates under mild conditions wikipedia.org. For this compound, this reaction provides a powerful method for forming thioether linkages. The reaction can proceed through two primary mechanistic routes: a free-radical addition or a conjugate addition (Thiol-Michael).

The free-radical pathway is a common and synthetically useful variant of the thiol-ene reaction, often initiated by light (photons), heat, or a radical initiator wikipedia.org. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps.

Initiation: The reaction begins with the formation of a thiyl radical (RS•) from this compound. This can be achieved by the homolytic cleavage of the S-H bond using UV light or by hydrogen abstraction from the thiol by a radical generated from an initiator like azobisisobutyronitrile (AIBN) youtube.com.

Propagation: The propagation phase consists of two key steps that form a cycle. First, the undecane-2-thiyl radical adds to the alkene at the less substituted carbon atom. This regioselectivity leads to the formation of a more stable, more substituted carbon-centered radical youtube.com. This step is the reason for the reaction's characteristic anti-Markovnikov selectivity , where the sulfur atom attaches to the terminal carbon of a terminal alkene wikipedia.orgresearchgate.net.

Chain Transfer: The newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound. This yields the final thioether product and regenerates a thiyl radical, which can then participate in another propagation cycle wikipedia.orgresearchgate.net. This chain-transfer step is typically the rate-determining step in the process nih.govresearchgate.net.

When the alkene is an electron-deficient "Michael acceptor" (e.g., an acrylate, maleimide, or vinyl sulfone), the addition of this compound can proceed via an ionic mechanism known as the Thiol-Michael addition datapdf.comnsf.gov. This reaction is typically facilitated by a base or a nucleophilic catalyst.

Base-Catalyzed Pathway: In the presence of a base (e.g., an amine like triethylamine), the catalyst abstracts the acidic proton from this compound to form a thiolate anion researchgate.net. This potent nucleophile then attacks the β-carbon of the Michael acceptor in a conjugate addition, generating a carbanion (enolate) intermediate. This intermediate is subsequently protonated by the conjugate acid of the base, yielding the final thioether product and regenerating the base catalyst researchgate.netnih.gov. The reaction rate is influenced by factors such as the pKa of the thiol and the strength of the base datapdf.com.

Nucleophile-Initiated Pathway: Alternatively, strong nucleophiles such as phosphines (e.g., tributylphosphine) can initiate the reaction through a different mechanism datapdf.comnih.gov. The nucleophile first attacks the Michael acceptor, forming a zwitterionic enolate intermediate. This highly basic enolate then deprotonates a molecule of this compound, generating the active thiolate nucleophile datapdf.comusm.edu. The thiolate then proceeds to add to another Michael acceptor, propagating an anionic chain mechanism researchgate.net. This pathway can be significantly faster and more efficient than the base-catalyzed route, often requiring much lower catalyst concentrations datapdf.comresearchgate.net.

| Feature | Base-Catalyzed Pathway | Nucleophile-Initiated Pathway |

| Initiating Step | Abstraction of thiol proton by an external base. | Attack of the nucleophile on the Michael acceptor. |

| Active Nucleophile | Thiolate anion generated directly by the base. | Thiolate anion generated by an intermediate enolate. |

| Catalyst Examples | Amines (e.g., Triethylamine, Hexylamine) datapdf.comresearchgate.net. | Phosphines (e.g., Tributylphosphine, Dimethylphenylphosphine) datapdf.com. |

| Key Intermediate | Enolate formed after thiolate addition. | Zwitterionic enolate formed from nucleophile and acceptor nih.gov. |

| Catalyst Concentration | Typically higher concentrations required. | Effective at concentrations orders of magnitude lower datapdf.comresearchgate.net. |

| Reaction Rate | Generally slower. | Can be extremely rapid, with conversions in seconds researchgate.net. |

The thiol-ene reaction is exceptionally well-suited for photopolymerization processes, enabling the rapid formation of cross-linked polymer networks under ambient conditions mdpi.com. When multifunctional thiols and/or enes are used, the radical-mediated thiol-ene reaction can proceed in a step-growth fashion nih.govacs.org.

The process is initiated by a photoinitiator that, upon exposure to UV light, generates radicals. These radicals abstract a hydrogen from a thiol (like this compound if it were part of a multifunctional molecule), starting the propagation cycle described in section 3.1.1. As the reaction progresses between multifunctional monomers, a three-dimensional polymer network is formed nih.govresearchgate.net.

Thiol-ene photopolymerizations are noted for producing highly uniform and homogeneous networks. This is attributed to their step-growth mechanism, which delays the onset of gelation and reduces shrinkage stress compared to traditional chain-growth polymerizations (e.g., of acrylates) nih.govacs.org. The resulting materials often have desirable properties, such as high glass transition temperatures and robust mechanical strength, making them valuable in advanced materials applications nih.govresearchgate.net.

Oxidative Transformations of Thiols

The sulfur atom in this compound exists in a low oxidation state, making it susceptible to oxidation. The most common and controlled oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules.

The selective oxidation of thiols to disulfides is a fundamental transformation in organic chemistry biolmolchem.com. This process involves the formation of a sulfur-sulfur bond and the removal of two hydrogen atoms. A variety of reagents can achieve this transformation under mild conditions.

One effective method utilizes hydrogen peroxide (H₂O₂) as a clean oxidant in the presence of a catalyst organic-chemistry.org. For instance, catalytic amounts of iodide ions (from NaI or I₂) can mediate the oxidation. The proposed mechanism involves the oxidation of iodide to iodine by H₂O₂, followed by the reaction of iodine with the thiol to form a sulfenyl iodide intermediate. This intermediate then reacts with another thiol molecule to yield the disulfide and regenerate the iodide catalyst organic-chemistry.orgresearchgate.net. Other catalytic systems, such as those based on cyclic seleninate esters, can also facilitate this oxidation, mimicking the function of antioxidant enzymes like glutathione (B108866) peroxidase mdpi.com. The controlled nature of these reactions is crucial to prevent over-oxidation to species like thiolsulfinates, sulfinic acids, or sulfonic acids biolmolchem.commdpi.com.

A more sustainable and environmentally benign approach to disulfide synthesis is aerobic oxidation, which uses molecular oxygen from the air as the terminal oxidant mdpi.comresearchgate.net. This process typically requires a catalyst to activate the oxygen and facilitate the reaction with the thiol.

Various catalytic systems have been developed for the aerobic oxidation of thiols. These include:

Iodine: Molecular iodine can act as a catalyst where it oxidizes the thiol to the disulfide and is reduced to hydrogen iodide (HI). The catalyst is then regenerated by the aerobic oxidation of HI back to I₂ at elevated temperatures (e.g., 70 °C) mdpi.comresearchgate.netnih.gov. This method has been shown to be highly effective for long-chain primary and secondary thiols, achieving high yields mdpi.com.

Copper Catalysts: Copper-based catalysts, including copper(I) oxide (Cu₂O) polyhedra or supported copper nanoparticles, can also effectively catalyze the aerobic oxidation of thiols acs.orgresearchgate.net. The mechanism can involve the generation of thiyl radicals and superoxide radicals under light irradiation, which then couple to form the disulfide acs.org.

The choice of catalyst and reaction conditions (solvent, temperature, presence of a base) significantly influences the reaction's efficiency and selectivity mdpi.comacs.org.

| Catalyst System | Oxidant | Typical Conditions | Substrate Example | Yield |

| I₂ (5 mol%) mdpi.com | O₂ (balloon) | Ethyl acetate, 70 °C, 4h | Dodecane-1-thiol | >98% |

| H₂O₂ / NaI organic-chemistry.org | H₂O₂ (30%) | Solvent-free, r.t., 30 min | Benzyl mercaptan | 98% |

| Cu₂O / TMEDA acs.org | O₂ | Acetonitrile, 390 nm light, 5 min | 4-methoxybenzenethiol | 70% |

Nucleophilic Reactivity and Formation of Thioethers

The sulfur atom in this compound possesses lone pairs of electrons, making it a potent nucleophile, particularly in its deprotonated thiolate form (undecane-2-thiolate). Thiols are generally more acidic than their alcohol counterparts; consequently, they are readily converted to the more nucleophilic thiolate anion by a base. masterorganicchemistry.com This enhanced nucleophilicity, coupled with the lower basicity of the thiolate compared to an alkoxide, makes it an excellent reagent for substitution reactions, particularly the SN2 pathway, to form thioethers (also known as sulfides). masterorganicchemistry.com

The reaction typically involves the deprotonation of this compound using a suitable base, such as sodium hydride (NaH), to generate the undecane-2-thiolate anion. This anion then readily attacks an electrophilic carbon, such as that in an alkyl halide, displacing the leaving group in a single concerted step to yield a thioether. masterorganicchemistry.comdundee.ac.uk This process is analogous to the Williamson ether synthesis but is often more efficient for sulfur compounds due to the superior nucleophilicity of the thiolate and the reduced likelihood of competing elimination (E2) reactions. masterorganicchemistry.com In addition to SN2 reactions, thiolates can also participate in other thioether-forming reactions, including conjugate additions (Michael reactions) to activated alkenes and metal-catalyzed thiolations. acsgcipr.orgnih.gov

Table 1: General SN2 Reaction for Thioether Formation

| Reactant 1 | Reactant 2 | Conditions | Product | Mechanism |

| This compound | Alkyl Halide (R'-X) | 1. Base (e.g., NaH) 2. Aprotic Solvent | Undecyl Alkyl Thioether | SN2 |

| Example: | CH₃-I | 2-(Methylthio)undecane |

Thiol-Disulfide Exchange Dynamics

Thiol-disulfide exchange is a crucial and dynamic reaction in which a thiol group reacts with a disulfide bond. This process involves the cleavage of the disulfide bond and the formation of a new one, resulting in the "exchange" of the disulfide partner. The reaction is fundamental in protein folding and redox signaling. nih.govresearchgate.net For this compound, this exchange reaction would involve the attack of its thiolate form on an existing disulfide (R-S-S-R).

The mechanism is understood to be an SN2-type nucleophilic substitution. researchgate.netlibretexts.org The undecane-2-thiolate anion acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. This sulfur atom acts as the electrophilic center, and the other half of the disulfide acts as the leaving group. libretexts.org This process proceeds through a negatively charged trigonal bipyramidal transition state, leading to the formation of a new disulfide and a new thiolate. researchgate.net The reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and reduction potentials of the thiols and disulfides involved. nih.gov The dynamics of this exchange are critical in biological systems, where enzymes like protein disulfide isomerase (PDI) catalyze the reaction to ensure correct protein structure. nih.gov

Table 2: Mechanistic Steps of Thiol-Disulfide Exchange

| Step | Description | Reactants | Intermediate/Transition State | Products |

| 1 | Deprotonation | This compound + Base | - | Undecane-2-thiolate + Conjugate Acid |

| 2 | Nucleophilic Attack | Undecane-2-thiolate + Disulfide (R-S-S-R) | [Undecyl-S-S(R)-S-R]⁻ (Transition State) | Mixed Disulfide (Undecyl-S-S-R) + Thiolate (R-S⁻) |

| 3 | Protonation | Thiolate (R-S⁻) + Conjugate Acid | - | Thiol (R-SH) + Base |

Investigation of Thiyl Radical Intermediates in Reaction Progression

Beyond its nucleophilic character, this compound can participate in free-radical chemistry through the formation of a thiyl radical (Undecane-2-S•). The sulfur-hydrogen (S-H) bond in thiols is significantly weaker than a typical carbon-hydrogen (C-H) bond, making it susceptible to homolytic cleavage. wikipedia.orgnih.gov This cleavage generates the highly reactive thiyl radical intermediate.

The generation of the undecane-2-thiyl radical can be achieved through several methods:

Hydrogen Abstraction: A radical initiator, such as azobisisobutyronitrile (AIBN), can thermally decompose to produce carbon-centered radicals, which then abstract the hydrogen atom from the thiol. wikipedia.orgnih.gov

Photolysis: Direct irradiation with UV light can provide the energy needed to break the S-H bond homolytically. nih.govmdpi.com

Redox Processes: Single-electron oxidants can oxidize the thiol to form the thiyl radical. nih.gov

Once formed, the thiyl radical is a key intermediate in various synthetic transformations, most notably the thiol-ene reaction. mdpi.com In this process, the thiyl radical adds across a carbon-carbon double bond (an alkene) to form a new carbon-centered radical. This new radical can then abstract a hydrogen atom from another molecule of this compound, forming the final thioether product and regenerating a thiyl radical, thus propagating a radical chain reaction. mdpi.comresearchgate.net Thiyl-thiyl radical coupling to form a disulfide is a common termination step in these reactions. researchgate.net

Table 3: Methods for Generating Thiyl Radicals

| Method | Reagent/Condition | Description |

| Thermal Initiation | AIBN, Peroxides | Initiator decomposes upon heating to form radicals that abstract H• from the thiol. |

| Photochemical Initiation | UV Light | Direct homolytic cleavage of the S-H bond. |

| Redox Initiation | Mn(III) complexes, Ce(IV) | Single-electron transfer from the thiol to an oxidant. |

Intramolecular Cyclization and Cascade Reaction Studies

While this compound, being a saturated acyclic molecule, cannot undergo intramolecular cyclization itself, its corresponding thiyl radical is a versatile initiator for cyclization and cascade reactions in appropriately designed substrates. nih.govnih.gov Cascade reactions, which involve a series of bond-forming events occurring in a single synthetic operation, allow for the rapid construction of complex molecular architectures from simpler precursors. rsc.org20.210.105

In this context, the undecane-2-thiyl radical can serve as an initiator. The process typically begins with the addition of the thiyl radical to an unsaturated bond (alkene or alkyne) within a separate polyunsaturated molecule. dundee.ac.uknih.gov This initial addition generates a carbon-centered radical, which can then undergo a series of intramolecular cyclizations, creating new rings and increasing molecular complexity. nih.gov Each cyclization step generates a new radical intermediate that can continue the cascade. The sequence is terminated when the final radical abstracts a hydrogen atom, often from a molecule of this compound, which serves as the chain transfer agent. This terminates the cascade for one molecule while regenerating the undecane-2-thiyl radical to initiate another, continuing the chain process. mdpi.com The use of thiyl radicals to initiate such cascades is a powerful strategy in organic synthesis, offering a less toxic alternative to traditional organotin-based radical methods. nih.govnih.gov

Table 4: Role of this compound in a Hypothetical Radical Cascade Reaction

| Stage | Role of this compound / Derivative | Process Description |

| Initiation | This compound | Forms the undecane-2-thiyl radical (RS•) via H-atom abstraction by an initiator. |

| Propagation (Step 1) | Undecane-2-thiyl radical | Adds to an unsaturated substrate (e.g., a diene) to form a carbon-centered radical. |

| Propagation (Step 2) | - | The carbon-centered radical undergoes intramolecular cyclization to form a new ring and a new radical center. |

| Termination/Chain Transfer | This compound | Donates a hydrogen atom to the final carbon-centered radical, yielding the cyclized product and regenerating the undecane-2-thiyl radical. |

Theoretical and Computational Investigations of Undecane 2 Thiol Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of thiol-containing molecules, including long-chain alkanethiols that serve as analogues for undecane-2-thiol. rsc.orgrsc.org DFT calculations allow for the accurate prediction of molecular structures and electronic properties, which are essential for understanding their chemical behavior.

The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. physchemres.orgirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ias.ac.in For alkanethiols, the HOMO-LUMO gap is generally large, around 8-10 eV, indicating their insulating nature. rug.nl

From the HOMO and LUMO energies, other important quantum chemical descriptors such as electronegativity (χ) and chemical hardness (η) can be calculated. researchgate.netnih.gov Electronegativity represents the ability of a molecule to attract electrons, while chemical hardness is a measure of its resistance to a change in its electron distribution. ias.ac.inresearchgate.net These parameters are vital for predicting how this compound analogues will interact with other molecules and surfaces.

Below is a representative data table for the electronic properties of a long-chain alkanethiol analogue, calculated using DFT methods.

| Property | Value | Unit | Reference |

| EHOMO | -6.65 | eV | scirp.org |

| ELUMO | -1.82 | eV | scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.83 | eV | scirp.org |

| Electronegativity (χ) | 4.235 | eV | Calculated |

| Chemical Hardness (η) | 2.415 | eV | Calculated |

Note: The values for Electronegativity and Chemical Hardness are calculated using the formulas χ = -(EHOMO + ELUMO)/2 and η = (ELUMO - EHOMO)/2, based on the provided HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.govuni-muenchen.delibretexts.org The MEP map illustrates regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.govresearchgate.net For this compound analogues, the MEP would show a region of negative potential around the sulfur atom due to the presence of lone pairs of electrons, making it a likely site for electrophilic attack. The hydrocarbon chain would exhibit a more neutral potential. This information is crucial for understanding how these molecules will orient themselves and interact with other species, including inorganic surfaces and biological molecules. researchgate.net

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving thiols. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathways, locate transition states, and calculate activation energies. psu.edu For this compound analogues, this includes studying reactions such as thiol-disulfide exchange, oxidation, and addition reactions. nih.govscience.ph For instance, the oxidation of a thiol to a sulfenic acid is a key step in many biological processes, and DFT can model the transition state of this reaction. nju.edu.cn Understanding these pathways at a molecular level is essential for applications in catalysis, materials science, and drug design.

The interaction of long-chain thiols with inorganic surfaces, particularly metals like gold and copper, is a widely studied area due to its relevance in self-assembled monolayers (SAMs). DFT simulations provide detailed insights into the adsorption mechanism, including the determination of the most stable adsorption sites and the nature of the bond between the sulfur atom and the metal surface. rsc.orgnih.gov

On gold (Au) surfaces, it has been shown that long-chain alkanethiols form a strong Au-S bond. diva-portal.org DFT studies have investigated various adsorption geometries and have shown that the interaction is strong enough to sometimes cause reconstruction of the gold surface. acs.org The van der Waals interactions between the long alkyl chains also play a significant role in the stability and ordering of the resulting monolayer. rsc.orgrsc.org

On copper (Cu) surfaces, the adsorption of thiols is also a subject of intense research. Studies on dodecanethiol, a close analogue of this compound, show that thiol adsorption on copper oxide surfaces involves the formation of a Cu-S bond and the reduction of the copper oxide. researchgate.netox.ac.ukharvard.edu DFT calculations help to understand the energetics and electronic structure of the thiol-copper interface. nih.gov

Ab Initio Calculations for Solvent Effects on Reactivity

The chemical reactivity of molecules can be significantly influenced by the solvent environment. Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to study these solvent effects. psu.edu For this compound analogues, these calculations can be performed using either implicit solvent models, where the solvent is treated as a continuous medium, or explicit solvent models, where individual solvent molecules are included in the calculation. researchgate.netacs.org

Studies have shown that the presence of a solvent can alter reaction barriers and the stability of intermediates and products. nih.gov For instance, molecular dynamics simulations combined with ab initio methods can reveal how solvent molecules arrange around the thiol and participate in reaction mechanisms, such as through hydrogen bonding. diva-portal.orgox.ac.uk Understanding these interactions is critical for accurately predicting reaction rates and equilibria in solution.

Quantum Chemical Characterization of Thiol-Containing Systems

A comprehensive quantum chemical characterization of thiol-containing systems like this compound analogues involves a variety of computational methods to describe their molecular and electronic properties. unlv.eduresearchgate.net This includes determining optimized geometries, vibrational frequencies, and various electronic descriptors.

For long-chain thiols, computational studies have explored how properties change with chain length. For example, while the HOMO-LUMO gap of alkanethiols is largely independent of chain length, the van der Waals interactions between the chains become more significant with increasing length, affecting the structure of self-assembled monolayers. ias.ac.inresearchgate.net Quantum chemical methods can also be used to study potentially tautomeric forms of thiol derivatives and their relative stabilities. unlv.edu This detailed characterization provides a fundamental understanding of the intrinsic properties of these molecules, which underpins their behavior in more complex environments.

Analytical Methodologies for Characterization and Quantification of Undecane 2 Thiol

Chromatographic Separation Techniques

Chromatographic methods are paramount for isolating undecane-2-thiol from complex mixtures, a necessary step for accurate quantification and further characterization. The choice of technique often depends on the volatility of the thiol and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Thiol Analysis

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for the analysis of thiols, including this compound, particularly when high sensitivity is required. rsc.orgrsc.orgtandfonline.com Since thiols are typically non-fluorescent, a derivatization step is necessary to introduce a fluorescent tag to the molecule. rsc.orgtandfonline.com This process involves reacting the thiol group with a non-fluorescent reagent that, upon reaction, becomes highly fluorescent. rsc.org

Common derivatizing agents include 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) and ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F). rsc.orgoup.comresearchgate.netnih.gov The resulting fluorescent derivatives can then be separated on a suitable HPLC column, such as a reversed-phase C18 column, and detected with high sensitivity by a fluorescence detector. oup.comresearchgate.net The choice of mobile phase, often a buffer/methanol mixture, and its pH are critical for achieving optimal separation and fluorescence intensity. tandfonline.comresearchgate.net For instance, an acetonitrile-rich mobile phase has been shown to enhance the fluorescence of SBD-thiol derivatives. rsc.org This methodology has proven effective for quantifying various thiols in complex biological samples with detection limits in the nanomolar range. rsc.orgrsc.org

Table 1: HPLC Parameters for Thiol Analysis

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography with Fluorescence Detection | rsc.orgrsc.org |

| Derivatization Reagents | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F), 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | rsc.orgoup.com |

| Separation Column | Reversed-phase C18, Hydrophilic Interaction Chromatography (HILIC) | rsc.orgoup.com |

| Detection | Fluorescence Detector | tandfonline.com |

| Sensitivity | Low detection limits (nmol/L range) | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiol Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is the leading technique for the analysis of volatile compounds, making it highly suitable for this compound. mdpi.comresearchgate.net This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. mdpi.comacs.org In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com For volatile thiols, a non-polar or mid-polar capillary column is often employed. plos.org

Following separation, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. mdpi.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound by comparing it to spectral libraries. researchgate.netnist.gov For enhanced sensitivity and selectivity, especially in complex matrices like food and beverages, techniques such as selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be utilized. mdpi.comresearchgate.net Derivatization techniques, such as conversion to pentafluorobenzyl (PFB) derivatives, can also be employed to improve the stability and chromatographic behavior of thiols. nih.govmdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater resolving power for extremely complex volatile samples, significantly increasing the number of identifiable compounds. plos.orgmdpi.com

Table 2: GC-MS Parameters for Volatile Thiol Analysis

| Parameter | Description | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | mdpi.com |

| Ionization Method | Electron Ionization (EI) | mdpi.com |

| Detection Modes | Full Scan, Selected Ion Monitoring (SIM), MS/MS | mdpi.comresearchgate.net |

| Derivatization | Optional, e.g., with Pentafluorobenzyl bromide (PFBBr) | nih.gov |

| Advanced Techniques | Comprehensive Two-Dimensional GC (GC×GC-TOF-MS) | plos.orgmdpi.com |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound and for probing its chemical environment and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. acs.org ¹H NMR and ¹³C NMR are the most common NMR methods used. rsc.org

In ¹H NMR, the chemical shift of the thiol proton (-SH) for alkyl thiols typically appears in the range of 1.2-1.8 ppm. rsc.org However, this peak can sometimes be masked by the signals of the long alkyl chain protons. rsc.org The protons on the carbon adjacent to the sulfur atom (α-protons) show a characteristic chemical shift that can aid in identification. researchgate.net For instance, in 1-undecanethiol (B1195683), the methylene (B1212753) protons adjacent to the sulfur appear as a triplet. The multiplicity of signals for protons adjacent to the sulfur can differ between the thiol and its corresponding disulfide, providing a key diagnostic feature. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. The carbon atom bonded to the thiol group will have a characteristic chemical shift. Two-dimensional NMR techniques, such as H-H Correlation Spectroscopy (COSY), provide information about the connectivity of protons within the molecule, which is crucial for unambiguous structure determination. acs.org NMR is also a valuable tool for monitoring the progress of reactions involving thiols. rsc.org

Table 3: General ¹H NMR Chemical Shift Ranges for Thiols

| Functional Group | Chemical Shift (ppm) | Reference |

| Alkyl Thiol (-SH) | 1.2 - 1.8 | rsc.org |

| Protons on carbon α to -SH | ~2.5 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group and Surface Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. numberanalytics.com For this compound, the most characteristic absorption is the S-H stretching vibration, which appears as a weak band around 2550–2600 cm⁻¹. rsc.orgresearchgate.netmdpi.com The weakness of this peak is due to the small change in dipole moment during the vibration. rsc.org

Other key peaks in the FTIR spectrum of an undecanethiol include the C-H stretching vibrations of the alkyl chain, which are typically observed as strong bands around 2850 cm⁻¹ (symmetric) and 2920 cm⁻¹ (asymmetric). mdpi.com FTIR is also highly effective for studying the interactions of this compound with surfaces, such as in the formation of self-assembled monolayers (SAMs) on gold nanoparticles. numberanalytics.comtu-dresden.de When the thiol binds to a gold surface, the S-H peak diminishes or disappears, indicating the formation of a gold-sulfur bond. numberanalytics.com This makes FTIR a valuable tool for characterizing the formation and structure of such monolayers. piketech.com

Table 4: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| S-H | Stretch | 2550 - 2600 | Weak | rsc.orgresearchgate.net |

| C-H (in CH₂) | Asymmetric Stretch | ~2924 | Strong | |

| C-H (in CH₂) | Symmetric Stretch | ~2853 | Strong | |

| CH₂ | Scissoring | ~1465 | Medium | mdpi.com |

Mass Spectrometry for Molecular Identification and Ligand Exchange Studies

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of this compound. google.com When coupled with a separation technique like GC (as in GC-MS), it provides definitive molecular identification. acs.org The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of the molecule. nist.gov The fragmentation pattern is characteristic of the molecule's structure. For example, the fragmentation of long-chain thiols often involves the loss of the thiol group and cleavage along the alkyl chain. acs.org

Beyond basic identification, mass spectrometry, particularly electrospray ionization-mass spectrometry (ESI-MS), is a powerful technique for studying non-covalent interactions and ligand exchange reactions involving thiols. waikato.ac.nzacs.org It can be used to monitor the replacement of ligands on metal nanoclusters with thiol-containing molecules. rsc.orgaip.org For instance, ESI-MS can track the exchange of one type of thiol ligand on a gold nanocluster for another, providing insights into the reaction mechanism and the stability of the resulting clusters. rsc.orgaip.org This is achieved by observing the mass-to-charge ratio of the nanocluster species before, during, and after the exchange reaction. waikato.ac.nz

Development of Advanced Detection Systems for Thiols in Research Matrices

The detection and quantification of volatile sulfur compounds (VSCs), including this compound, present significant analytical challenges due to their high reactivity, low concentrations in various matrices, and susceptibility to oxidation. nih.govnih.gov The sulfhydryl group (–SH) is highly active, which can lead to difficulties in analysis, such as peak tailing in gas chromatography. nih.gov To overcome these obstacles, research has focused on developing advanced detection systems that offer high sensitivity, selectivity, and stability. These systems range from sophisticated chromatographic techniques to novel sensor technologies designed for rapid, real-time monitoring.

The evolution of thiol analysis has seen significant breakthroughs, moving from traditional colorimetric methods like the Ellman reagent to highly advanced chromatographic and sensor-based platforms. mdpi.com Modern analytical procedures are chosen based on the specific requirements of the research, balancing factors like specificity, analysis time, and instrumentation cost. mdpi.com

Gas Chromatography-Based Systems

Gas chromatography (GC) remains a cornerstone for the analysis of volatile thiols. When coupled with specific and sensitive detectors, it provides robust and reliable quantification.

GC-Mass Spectrometry (GC-MS): GC-MS is considered a gold standard for the analysis of VSCs in complex samples like food, beverages, and environmental matrices. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC–MS) further enhances separation capabilities, increasing the number of identifiable peaks by over 300% compared to conventional GC-MS, which is particularly useful for complex matrices like hop metabolites. mdpi.com This enhanced resolution allows for the separation of co-eluting compounds and improved detectability of minor constituents. mdpi.com

GC-Sulfur Chemiluminescence Detector (SCD): For targeted analysis of sulfur compounds, the sulfur chemiluminescence detector (SCD) offers exceptional sensitivity and selectivity. This technique has been successfully employed for measuring tertiary dodecyl mercaptan, a compound class that includes isomers of this compound, in industrial products. atamankimya.com The combination of thermal desorption with GC-SCD is also used for the pre-concentration and analysis of volatile organic sulfur compounds from water samples. researchgate.net

Recent studies on condensate oils have utilized GC-SCD and GC-MS to identify a range of n-alkyl, iso-alkyl, and monocycloalkyl thiols after a methylation/demethylation derivatization process, demonstrating the power of these techniques in characterizing complex thiol profiles in petroleum. acs.org

Novel Sensor Technologies

Recent advancements have led to the development of novel sensor systems that offer alternatives to traditional chromatographic methods, often enabling faster, more portable, and lower-cost analysis.

Metal-Organic Framework (MOF) Sensors: Ionically conductive metal-organic frameworks (IC-MOFs) have emerged as highly selective materials for chemical sensors. nih.gov By modulating the metal nodes (e.g., Cu, Co, Ni) and organic ligands, sensor arrays can be fabricated to achieve highly selective detection of VSCs. nih.gov For instance, sensors based on IC-MOFs have demonstrated the ability to selectively detect hydrogen sulfide (B99878) (H₂S) and methyl mercaptan (CH₃SH) at concentrations as low as 1 ppb and 1 ppm, respectively, with negligible interference from other vapors. nih.govresearchgate.net The strong interaction between copper(II) ions in the MOF structure and sulfur compounds can lead to the formation of copper sulfide (CuS), providing a basis for irreversible sensing of volatile sulfides. researchgate.net

Colorimetric and Fluorometric Sensors: These sensors rely on a chemical reaction that produces a visible color change or a fluorescent signal in the presence of thiols.

Colorimetric Sensors: A cost-effective, paper-based colorimetric gas sensor has been developed for detecting VSCs like methyl mercaptan and hydrogen sulfide in breath analysis. acs.org The sensor, impregnated with 2,2′-dithiobis(5-nitropyridine), changes color from white to yellow upon exposure to VSCs, with detection limits in the parts-per-billion (ppb) range. acs.org Another innovative approach involves a self-propagating, amplified reaction cycle within a hydrogel scaffold, enabling naked-eye detection of thiol analytes at concentrations as low as 0.132 μM. nih.govtudelft.nl

Fluorescent Sensors: New fluorescent sensors have been designed for the selective detection of biological thiols. rsc.org These sensors often utilize an intramolecular displacement mechanism based on chromophores like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which exhibits a significant fluorescence enhancement upon reaction with specific thiols like cysteine. rsc.org Such sensors are valuable for applications like live-cell imaging. rsc.org

Luminescence-Based Sensors: Cataluminescence (CTL) and chemiluminescence (CL) are highly sensitive optical sensing technologies used in the construction of gas sensors for VSCs. researchgate.net CTL sensors based on nanomaterials have shown high selectivity and rapid response times for gases like H₂S. researchgate.net

The table below summarizes the performance of various advanced detection systems for common volatile thiols, which are applicable for the detection of this compound.

| Technology | Target Analytes | Matrix | Reported Limit of Detection / Quantification | Reference |

| IC-MOF Sensor | Hydrogen Sulfide (H₂S) | Gas | 1 ppb | nih.gov |

| IC-MOF Sensor | Methyl Mercaptan (CH₃SH) | Gas | 1 ppm | nih.gov |

| Paper-Based Colorimetric Sensor | Hydrogen Sulfide (H₂S) | Gas | 7.1 ppb | acs.org |

| Paper-Based Colorimetric Sensor | Methyl Mercaptan (CH₃SH) | Gas | 45 ppb | acs.org |

| Hydrogel Amplification System | Thiol Analytes | Aqueous | 0.132 µM | nih.govtudelft.nl |

| GC-MS (Headspace SPME) | Methyl Mercaptan (CH₃SH) | Wine | 5 x 10⁻⁴ µg/L (LOQ) | acs.org |

| GC-MS (Headspace) | Hydrogen Sulfide (H₂S) | Air (Latrine) | <8.7 x 10⁻⁴ µg/L (LOQ) | acs.org |

| GC-SCD (LTM-GC) | Tertiary Dodecyl Mercaptan | Industrial Latex | High sensitivity reported | atamankimya.com |

While many of these advanced systems have been developed and validated using common VSCs like hydrogen sulfide and methyl mercaptan, the underlying principles are broadly applicable to other thiols, including this compound. The choice of method depends on the specific research matrix and the required sensitivity and selectivity. For precise identification and quantification in complex mixtures, GC-based methods remain the preferred approach, while novel sensor technologies show great promise for rapid screening and in-field applications.

Future Research Directions for Undecane 2 Thiol

Novel Synthetic Routes for Precise Isomeric Control and Enantioselective Synthesis

The synthesis of secondary thiols has historically presented challenges, including the formation of dialkyl sulfide (B99878) by-products and rearrangement reactions that favor the formation of more stable tertiary thiols. google.com Future research into undecane-2-thiol should prioritize the development of synthetic routes that offer high selectivity and stereochemical control.

Standard laboratory methods for thiol synthesis, such as the S-alkylation of thiourea (B124793) with an alkyl halide followed by hydrolysis, are more efficient for primary halides. wikipedia.org Adapting this for a secondary halide like 2-bromoundecane (B3052214) would require optimization to suppress competing elimination reactions. A more promising avenue lies in the catalytic addition of hydrogen sulfide to a terminal alkene (1-undecene). While this has been a challenge, the use of specific zeolite catalysts has shown promise in producing secondary thiols from linear mono-olefins with high selectivity. google.com

Of particular importance is the development of enantioselective methods to access pure (R)- and (S)-undecane-2-thiol. The chirality at the C2 position is a key feature that could be exploited in stereospecific applications. Promising methodologies from the broader field of organic synthesis could be adapted for this purpose. For instance, organocatalytic asymmetric sulfa-Michael additions of thiols to various acceptors have been developed. rsc.orgscispace.com Research could explore the use of chiral bifunctional catalysts, such as those derived from cinchona alkaloids, to catalyze the addition of a sulfur nucleophile to an appropriate undecyl-based electrophile, or vice-versa, to establish the chiral center with high enantiomeric excess. rsc.orgbeilstein-journals.org The development of such catalytic asymmetric syntheses would be a critical enabler for exploring the stereospecific applications of this compound. scispace.comehu.es

Advanced Applications in Complex Self-Assembled Nanostructures

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces, particularly gold, are a cornerstone of nanoscience and surface chemistry. mdpi.comsigmaaldrich.com This field has been dominated by studies of linear n-alkanethiols, which form densely packed, crystalline-like structures. sigmaaldrich.com A significant future research direction for this compound is to investigate its behavior in SAMs, where its secondary nature is expected to yield fundamentally different nanostructures.

The primary driving forces for SAM formation are the strong, semi-covalent bond between sulfur and gold (~45 kcal/mol) and the van der Waals interactions between the alkyl chains. sigmaaldrich.com For this compound, the methyl group adjacent to the sulfur headgroup would introduce steric hindrance, preventing the close packing observed with 1-undecanethiol (B1195683). This would likely result in SAMs that are less ordered, have more gauche defects, and exhibit more liquid-like characteristics. The resulting increase in intermolecular spacing could be precisely tailored and studied.

Future investigations could use techniques like scanning tunneling microscopy (STM) to compare the surface morphology of SAMs from this compound with those from its linear isomer. While n-alkanethiol SAMs show well-defined domains and vacancy islands, the SAMs from a secondary thiol may exhibit different domain sizes and defect structures. acs.org Furthermore, the use of mixed SAMs, co-adsorbing this compound with other functional thiols, could create complex surfaces with tunable properties, where the secondary thiol acts as a "disruptor" to control spacing and surface energy. acs.orgdtic.mil The dielectric properties and electrical conductivity of such secondary thiol SAMs would also be a valuable area of study, as these properties are crucial for applications in molecular electronics. aip.org

Exploration of this compound in Bio-Inspired Catalysis and Bioconjugation

The thiol functional group is central to many biological processes, most notably in the amino acid cysteine, which participates in catalysis, protein structure (via disulfide bonds), and redox signaling. nih.gov This provides a rich foundation for exploring this compound in bio-inspired systems.

Bio-Inspired Catalysis: Future research could focus on incorporating enantiomerically pure this compound into catalytic systems that mimic enzyme functions. For example, thiol-functionalized macrocycles have been developed as primitive mimics of ribosomes for peptide synthesis. frontiersin.org this compound could be tethered to such scaffolds, where its long alkyl chain could provide a hydrophobic microenvironment to influence substrate binding and reaction rates. Additionally, thiolate-bridged metal complexes are studied as models for biological redox processes. rsc.org Chiral this compound could serve as a ligand in novel metal complexes for asymmetric catalysis, with the potential for the chiral pocket to influence the stereochemical outcome of reactions. The high content of thiols in certain primitive peptides suggests their importance in pre-enzyme redox catalysis, a concept that could be explored using synthetic peptides functionalized with this compound. mdpi.com

Bioconjugation: Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule. bionordika.fi Thiol-reactive chemistry is a key tool in this field for site-specifically modifying proteins at cysteine residues. nih.govthermofisher.com this compound could be investigated as a novel conjugation agent. Common strategies that could be employed include the thiol-maleimide reaction, which forms a stable thioether linkage, and various "thiol-click" reactions like the thiol-ene reaction. bionordika.firesearchgate.netpapyrusbio.com

A key research question would be how the secondary nature and chirality of this compound affect conjugation efficiency and the stability of the resulting bioconjugate. The steric bulk around the sulfur atom might influence reaction kinetics compared to primary thiols. Furthermore, conjugating a chiral thiol to a protein or nanoparticle could have interesting consequences for molecular recognition and biological activity, making it a promising avenue for developing advanced therapeutics and diagnostic agents. nih.gov

Development of Environmentally Benign Chemical Processes Utilizing this compound Derivatives

Modern chemistry emphasizes the development of "green" processes that minimize waste, avoid toxic reagents, and use sustainable resources. Future research should aim to integrate this compound and its derivatives into such environmentally benign frameworks.

A key reaction of thiols is their oxidation to disulfides. Traditional methods often use stoichiometric amounts of harsh oxidants. organic-chemistry.org Green alternatives that could be developed for this compound include catalytic aerobic oxidation. mdpi.com For instance, using iodine as a low-toxicity catalyst with oxygen as the terminal oxidant is an effective method for converting both primary and secondary thiols to disulfides. mdpi.com Another approach involves using hydrogen peroxide as the oxidant in the presence of a catalytic amount of an iodide salt, which can even be performed under solvent-free conditions. organic-chemistry.orgresearchgate.net The development of electrochemical oxidation methods, using water as the oxygen source in a continuous-flow microreactor, represents another frontier for the clean synthesis of disulfides, sulfoxides, or sulfones from this compound. rsc.org

Beyond oxidation, other processes like the synthesis of thioethers (sulfides) could be made more environmentally friendly. Research into transition-metal-catalyzed dehydrative thioetherification, which couples a thiol with an alcohol while producing only water as a byproduct, could be extended to secondary thiols like this compound. chemrevlett.com Similarly, conducting reactions like alkylations in water instead of organic solvents would significantly improve the environmental profile of processes involving this compound. rsc.org

Integration of this compound in Multi-Component Functional Materials Systems

The unique structural properties of this compound make it an interesting building block for advanced functional materials. Future research should explore its integration into various material platforms to create systems with novel properties.

Functionalized Nanoparticles: Thiols are widely used as surface ligands to stabilize metal nanoparticles and modulate their catalytic properties. acs.org Capping gold or silver nanoparticles with this compound could be explored for applications in electrocatalysis, such as CO2 reduction. The steric hindrance from the secondary thiol could create a unique ligand shell, potentially enhancing catalytic selectivity by controlling substrate access to the nanoparticle surface and preventing deactivation. acs.org

Porous Frameworks: Covalent Organic Frameworks (COFs) are crystalline porous polymers with tunable functionality. mdpi.com While direct synthesis can be challenging with reactive groups, post-synthetic modification allows for the incorporation of functionalities like thiols. mdpi.com A vinyl-functionalized COF could be modified with this compound via a thiol-ene click reaction. researchgate.net The resulting material, featuring chiral, hydrophobic pores, could be investigated for enantioselective separations or catalysis.

Polymer Systems: Thiol-click chemistry, including thiol-ene and thiol-isocyanate reactions, provides efficient, high-yield pathways for polymer synthesis and modification. researchgate.netacs.org this compound could be used as a monomer or a cross-linking agent to create novel polymers. For instance, it could be reacted with multifunctional alkenes or isocyanates to produce high refractive index materials for optical applications or specialized elastomers. The long alkyl chain would impart flexibility and hydrophobicity, while the secondary thiol linkage would influence the polymer's final architecture and thermal properties. google.com

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Note: Experimental data for this compound is limited. The table includes calculated values and data for related isomers for comparison.

| Property | This compound | 1-Undecanethiol (Isomer) | 2-Methylundecane (Hydrocarbon Analogue) |

| CAS Number | 62155-02-6 nist.gov | 5332-52-5 | 7045-71-8 nih.gov |

| Molecular Formula | C₁₁H₂₄S nist.gov | C₁₁H₂₄S | C₁₂H₂₆ nih.gov |

| Molecular Weight | 188.37 g/mol nist.gov | 188.37 g/mol | 170.33 g/mol nih.gov |

| Structure | Secondary Thiol | Primary Thiol | Branched Alkane |

| Henry's Law Constant (Hscp) | 1.11E-2 mol/(m³·Pa) at 298.15 K (Calculated) henrys-law.org | 1.11E-2 mol/(m³·Pa) at 298.15 K (Calculated) | Not Applicable |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Undecane-2-thiol, and what key reaction parameters influence yield?

- Methodological Answer : this compound synthesis typically involves nucleophilic substitution or thiolation reactions. Key parameters include catalyst choice (e.g., acidic or basic conditions), temperature control (50–100°C), and solvent polarity. For example, alkyl halide precursors can react with thiourea followed by hydrolysis. Optimization requires monitoring reaction kinetics and purification via distillation or chromatography .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify thiol proton (δ ~1.5–2.0 ppm) and carbon backbone.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile byproducts.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms S-H stretches (~2550 cm).

- Reference databases like NIST Chemistry WebBook provide benchmark spectra for validation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use inert atmospheres (N/Ar) to prevent oxidation, employ fume hoods for vapor containment, and store under refrigeration. Toxicity assessments should follow OSHA guidelines for thiols, including acute exposure limits and emergency protocols. Regular air monitoring and PPE (nitrile gloves, lab coats) are mandatory .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodological Answer : A 2 factorial design evaluates variables (e.g., catalyst concentration, temperature, solvent type). For example:

Q. How can researchers reconcile discrepancies in reported thermodynamic properties of this compound across studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Strategies include:

- Meta-analysis : Compare data from peer-reviewed studies, adjusting for methodological differences (e.g., calorimetry vs. computational models).

- Standardization : Replicate experiments using NIST-recommended protocols for enthalpy of vaporization or heat capacity.

- Error Analysis : Calculate confidence intervals and systematic biases using tools like Monte Carlo simulations .

Q. What computational approaches align with experimental data to predict this compound's reactivity in novel environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron density to predict reaction pathways (e.g., thiol-ene click chemistry).

- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion coefficients.

- Validate computational results with experimental kinetic data (e.g., rate constants from GC-MS). Journals like J. Phys. Chem. provide benchmarks for error margins .

Q. How do steric effects influence this compound's regioselectivity in thiol-ene reactions?

- Methodological Answer : Steric hindrance at the β-carbon (C2 position) reduces accessibility for electrophilic additions. Experimental design:

- Compare reaction rates with structurally similar thiols (e.g., Undecane-1-thiol vs. 2-thiol).

- Use X-ray crystallography or NOESY NMR to analyze spatial arrangements.

- Theoretical studies (e.g., Hammett plots) quantify steric parameters like Taft constants .

Data Analysis and Contradiction Management

Q. What statistical methods are recommended for analyzing multi-variable datasets in this compound studies?

- Methodological Answer :

- Principal Component Analysis (PCA) : Reduces dimensionality in spectral or chromatographic data.

- Multivariate Regression : Correlates reaction variables (e.g., pH, temperature) with product yield.

- Bootstrapping : Assesses robustness of small-sample studies. Software like R or Python’s SciPy implements these methods .

Q. How can researchers address conflicting catalytic efficiency data in this compound synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.